molecular formula C10H13ClFNO B2719593 (S)-3-(4-Fluorophenyl)morpholine hydrochloride CAS No. 1391469-10-5

(S)-3-(4-Fluorophenyl)morpholine hydrochloride

Cat. No.: B2719593
CAS No.: 1391469-10-5
M. Wt: 217.67
InChI Key: WMGZVNCXNNRNNF-HNCPQSOCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-3-(4-Fluorophenyl)morpholine hydrochloride: is a chemical compound with the molecular formula C10H13ClFNO . It is a derivative of morpholine, a heterocyclic organic compound, and is characterized by the presence of a fluorophenyl group attached to the morpholine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-fluorophenylamine and morpholine as the primary starting materials.

  • Reaction Conditions: The reaction involves the formation of a Schiff base followed by reduction to form the morpholine derivative. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride under acidic conditions.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is produced in batches using large reactors to ensure consistency and quality.

  • Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Chemical Reactions Analysis

(S)-3-(4-Fluorophenyl)morpholine hydrochloride: undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form the corresponding oxime or amide derivatives.

  • Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and chromium(VI) oxide.

  • Reduction: Sodium cyanoborohydride and lithium aluminum hydride are commonly used reducing agents.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Oximes and amides

  • Reduction Products: Amines

  • Substitution Products: Various substituted phenyl derivatives

Scientific Research Applications

(S)-3-(4-Fluorophenyl)morpholine hydrochloride: has several scientific research applications, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activity, including its effects on various cellular processes.

  • Medicine: It is investigated for its potential therapeutic properties, such as its use in drug development for treating various diseases.

  • Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

(S)-3-(4-Fluorophenyl)morpholine hydrochloride: is compared with other similar compounds, highlighting its uniqueness:

  • Morpholine Derivatives: Other morpholine derivatives may lack the fluorophenyl group, resulting in different chemical and biological properties.

  • Fluorophenyl Compounds: Compounds with different substituents on the phenyl ring may exhibit varying degrees of biological activity and reactivity.

Comparison with Similar Compounds

  • Morpholine

  • 4-Fluorophenylamine

  • Various substituted morpholines

Properties

IUPAC Name

(3S)-3-(4-fluorophenyl)morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FNO.ClH/c11-9-3-1-8(2-4-9)10-7-13-6-5-12-10;/h1-4,10,12H,5-7H2;1H/t10-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGZVNCXNNRNNF-HNCPQSOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(N1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@@H](N1)C2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.